rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans

Description

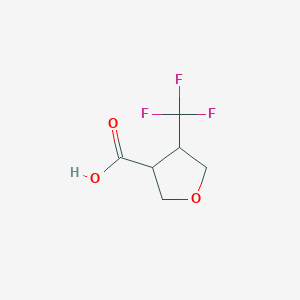

rac-(3R,4R)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans, is a chiral tetrahydrofuran derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position. The trans configuration indicates the substituents on the tetrahydrofuran ring occupy opposite faces, while the rac designation denotes a racemic mixture of enantiomers.

Properties

Molecular Formula |

C6H7F3O3 |

|---|---|

Molecular Weight |

184.11 g/mol |

IUPAC Name |

4-(trifluoromethyl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11) |

InChI Key |

HHSILWYQDXGCRS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybutanal and trifluoromethyl iodide.

Formation of Tetrahydrofuran Ring: The dihydroxybutanal undergoes cyclization to form the tetrahydrofuran ring.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to increase reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Heterocycle Variations

Compound C : rac-(3R,4R)-4-Phenylpiperidin-3-ol, Trans

- Key Differences :

- Core structure: Piperidine (6-membered nitrogen-containing ring) vs. tetrahydrofuran (5-membered oxygen-containing ring).

- Functional groups: Hydroxyl (-OH) and phenyl (-C₆H₅) groups instead of -COOH and -CF₃.

- Implications :

Functional Group Modifications

Compound D: (3R,4S)-4-Boc-Amino-tetrahydrofuran-3-carboxylic Acid

- Key Differences: Substituents: Boc-protected amino (-NHBoc) group at position 4 instead of -CF₃. Stereochemistry: 3R,4S configuration (cis relationship between -NHBoc and -COOH).

- Implications :

Compound E : Tetrahydrofuran-3-carboxylic Acid

Data Table: Structural and Physicochemical Comparison

Biological Activity

Rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid, trans, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which are critical factors for drug development. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.

- IUPAC Name : rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid

- Molecular Formula : C6H7F3O3

- Molecular Weight : 184.11 g/mol

- CAS Number : 1546333-88-3

The presence of the trifluoromethyl group in rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid significantly influences its biological activity. This group is known to:

- Enhance membrane permeability due to increased lipophilicity.

- Participate in halogen bonding interactions with biological macromolecules, improving binding affinity to target proteins .

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various enzymes relevant to therapeutic targets:

| Enzyme | IC50 Value (μM) | Activity |

|---|---|---|

| Acetylcholinesterase (AChE) | 19.2 | Moderate inhibition |

| Butyrylcholinesterase (BChE) | 13.2 | Moderate inhibition |

| Cyclooxygenase-2 (COX-2) | Not specified | Moderate inhibition |

| Lipoxygenase-15 (LOX-15) | Not specified | Moderate inhibition |

These findings indicate that the compound exhibits moderate inhibitory activity against cholinesterases and COX-2 enzymes, which are crucial in neurodegenerative diseases and inflammatory conditions .

Cytotoxicity

The cytotoxic effects of rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid have been assessed in various cancer cell lines. Notably, it has shown promising results against the MCF-7 breast cancer cell line:

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 24.5 | Cytotoxicity observed |

| HEK293T | 30.1 | Reduced cytotoxicity |

The compound's ability to induce cytotoxicity in cancer cells suggests potential as an anticancer agent .

Case Studies

- Cholinesterase Inhibition : A study demonstrated that derivatives of compounds containing a trifluoromethyl group exhibited enhanced activity against AChE and BChE. The presence of this group was linked to improved binding interactions with the active sites of these enzymes, leading to better inhibition profiles .

- Cancer Cell Line Evaluation : In vitro studies on MCF-7 cells revealed that rac-(3R,4R)-4-(trifluoromethyl)tetrahydrofuran-3-carboxylic acid induced apoptosis through the activation of caspases, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.